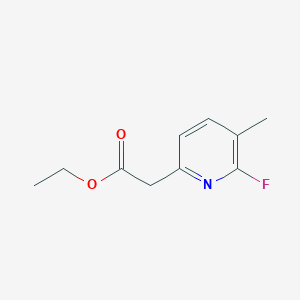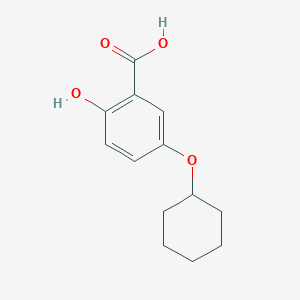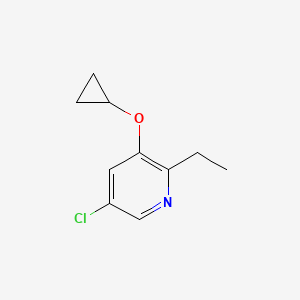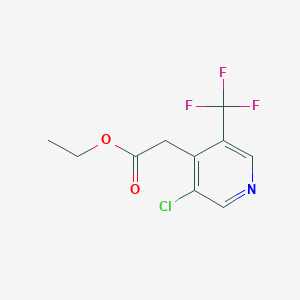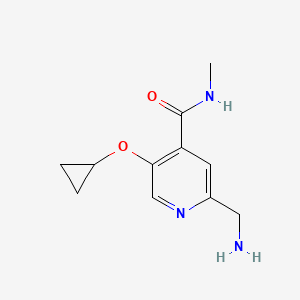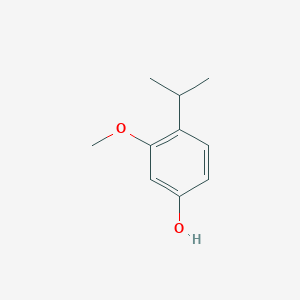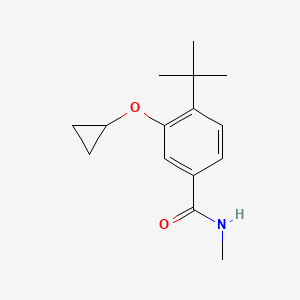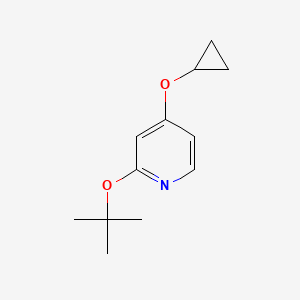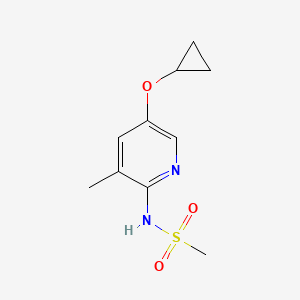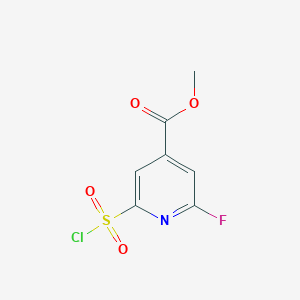
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate typically involves the chlorosulfonation of methyl 6-fluoroisonicotinate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl 6-fluoroisonicotinate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process parameters such as temperature, concentration of reactants, and reaction time are optimized to achieve high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form sulfonamides or other derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through hydrolysis of the chlorosulfonyl group.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and preparation of β-lactams.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of sulfonamides and other derivatives.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate is unique due to its combination of a chlorosulfonyl group and a fluorinated isonicotinate moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H5ClFNO4S |
|---|---|
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
methyl 2-chlorosulfonyl-6-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5ClFNO4S/c1-14-7(11)4-2-5(9)10-6(3-4)15(8,12)13/h2-3H,1H3 |
Clé InChI |
ZBIGCAFAZCXTKY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


